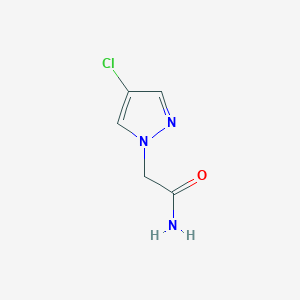

2-(4-Chloro-1H-pyrazol-1-yl)acetamide

Description

2-(4-Chloro-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative characterized by a chloro substituent at the 4-position of the pyrazole ring and an acetamide group at the 1-position. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal, antifungal, and antibacterial properties, attributed to their ability to mimic natural ligands or disrupt enzymatic processes .

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-4-1-8-9(2-4)3-5(7)10/h1-2H,3H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGZSCYGDOUEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-chloropyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of the acetamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

Substitution: The chloro group at the 4-position of the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized pyrazole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 4-Chloropyrazole + Chloroacetyl chloride | Triethylamine, solvent (e.g., dichloromethane), ice-water bath |

| 2 | Reaction mixture | Controlled temperature |

Chemistry

2-(4-Chloro-1H-pyrazol-1-yl)acetamide serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Biology

The compound is under investigation for its potential as a bioactive molecule , particularly in enzyme inhibition and receptor binding studies. It has shown promise in modulating biological pathways relevant to disease mechanisms .

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for developing new drugs. Notably, it has been studied for its potential as an androgen receptor antagonist, which could be beneficial in treating prostate cancer by inhibiting androgen-dependent cell proliferation .

Industry

In industrial applications, 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is utilized in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable for synthesizing other compounds used in these sectors .

Case Study 1: Antimicrobial Activity

Research conducted on related pyrazole derivatives demonstrated that compounds similar to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide exhibited significant antimicrobial activity against various pathogens. This highlights its potential use as a scaffold for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of pyrazole derivatives, including those based on 2-(4-Chloro-1H-pyrazol-1-yl)acetamide. The results indicated that these compounds could inhibit inflammatory pathways, suggesting therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The chloro and acetamide groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Structural Analog: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

Key Features :

- Core Structure: Pyrazole ring with a 4-chlorophenyl group at the 1-position, a cyano group at the 3-position, and a chloroacetamide substituent at the 5-position .

- Applications : Serves as a critical intermediate for N-aromatic pyrazole derivatives with reported insecticidal and antifungal activities .

Comparison with Title Compound :

- The title compound lacks the 4-chlorophenyl and cyano groups, simplifying its structure. This may reduce steric hindrance and alter biological target specificity.

- The absence of a phenyl ring in the title compound could decrease lipophilicity, impacting membrane permeability.

Structural Analog: 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Key Features :

Comparison with Title Compound :

- The dihydro-pyrazole core in this analog introduces rigidity and steric constraints absent in the title compound’s planar pyrazole ring.

Structural Analog: N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

Key Features :

Comparison with Title Compound :

- Replacement of pyrazole with benzothiazole alters the heterocyclic pharmacophore, likely shifting biological targets (e.g., from kinase inhibition to protease modulation).

- The title compound’s chloro group is less electron-withdrawing than trifluoromethyl, which may reduce its oxidative stability.

Biological Activity

2-(4-Chloro-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that compounds containing pyrazole rings often exhibit their biological effects through several mechanisms:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Some studies have shown that pyrazole derivatives can act as potent inhibitors of CDKs, which are critical regulators of the cell cycle. For instance, related compounds have demonstrated significant inhibitory activity against CDK2, with Ki values in the low nanomolar range (e.g., 0.005 µM) .

- Antimicrobial Activity : The antimicrobial properties of pyrazole derivatives have been explored extensively. In vitro studies indicate that 2-(4-Chloro-1H-pyrazol-1-yl)acetamide and similar compounds exhibit activity against various pathogens, including bacteria and fungi .

- Induction of Apoptosis : Mechanistic studies suggest that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationships (SAR)

The SAR analysis of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide reveals that modifications to the pyrazole ring and acetamide group significantly affect its biological activity:

These findings highlight the importance of careful structural modifications to optimize the biological efficacy of pyrazole derivatives.

Case Studies

Several case studies illustrate the biological activity of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide:

- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on ovarian cancer cell lines. The results indicated that compounds with similar structures to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide exhibited significant growth inhibition, with GI50 values ranging from 0.127 to 0.560 μM .

- Antimicrobial Efficacy : In another investigation, several pyrazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, indicating strong antimicrobial potential .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole derivatives in cancer treatment. For example, a derivative similar to 2-(4-Chloro-1H-pyrazol-1-yl)acetamide showed promising results in reducing tumor size in xenograft models .

Q & A

Q. What are the established synthetic routes for 2-(4-Chloro-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic addition–elimination reactions between chloroacetyl chloride and substituted pyrazole derivatives in the presence of a base like triethylamine. Key steps include:

- Solvent selection : Dichloromethane or similar organic solvents are preferred for their inertness and ability to stabilize intermediates .

- Purification : Recrystallization or column chromatography ensures high purity, critical for reproducibility in downstream applications .

- Optimization : Reaction temperature (e.g., 273 K for controlled kinetics) and stoichiometric ratios of reagents minimize side products .

Q. How can researchers assess the purity and structural integrity of 2-(4-Chloro-1H-pyrazol-1-yl)acetamide post-synthesis?

- Chromatography : HPLC or TLC with UV detection at λ_max ≈ 298 nm (based on analogous compounds) identifies impurities .

- Spectroscopy :

Q. What role do non-covalent interactions play in stabilizing the compound's structure?

The crystal lattice is stabilized by N–H···O and C–H···O hydrogen bonds, forming dimers and chains. These interactions:

- Influence solubility and melting points .

- Dictate packing motifs, which can be analyzed via graph set theory (e.g., R₂²(10) dimers in related acetamides) .

- Impact bioavailability by affecting molecular aggregation in biological systems .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported reactivity or biological activity?

- Structural insights : SHELX-refined structures reveal steric hindrance from substituents (e.g., dihedral angles >60° between pyrazole and acetamide groups), which may explain reduced nucleophilic substitution rates in bulky environments .

- Hydrogen bonding networks : Comparative analysis of dimerization patterns (e.g., via Mercury software) identifies how environmental factors (humidity, temperature) alter stability .

- Validation : Overlaying experimental and DFT-calculated structures resolves conflicts in bond-length/angle data .

Q. What methodologies are recommended for analyzing thermal stability and degradation pathways?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., decomposition onset at ~200°C for related compounds) .

- Differential Scanning Calorimetry (DSC) : Detects phase transitions and exothermic/endothermic events (e.g., melting points with ±2°C accuracy) .

- Kinetic studies : Arrhenius plots derived from isothermal TGA data predict shelf-life under storage conditions .

Q. How can researchers reconcile contradictions in reported biochemical interactions (e.g., enzyme inhibition vs. activation)?

- Mechanistic studies :

- Docking simulations : AutoDock Vina or Schrödinger Suite models binding poses, highlighting steric clashes or favorable interactions with enzyme active sites .

- Kinetic assays : Michaelis-Menten plots under varying pH/temperature conditions differentiate competitive vs. allosteric modulation .

- Environmental controls : UV-Vis monitoring (298 nm) assesses photodegradation products that may artifactually alter activity .

Methodological Considerations

Q. What strategies are effective for functionalizing the chloroacetamide group?

- Nucleophilic substitution : Amines or thiols replace the chlorine atom under mild conditions (e.g., DMF, 50°C), with progress tracked via TLC .

- Hydrolysis : Acidic/basic conditions yield carboxylic acid derivatives, requiring pH control to avoid pyrazole ring degradation .

- Catalytic optimization : Pd-mediated cross-coupling (e.g., Suzuki reactions) introduces aryl/heteroaryl groups while preserving the acetamide backbone .

Q. How can researchers design experiments to study the compound’s role in supramolecular chemistry?

- Co-crystallization : Screening with hydrogen bond donors/acceptors (e.g., carboxylic acids) reveals host-guest behavior .

- Dynamic Light Scattering (DLS) : Measures aggregation tendencies in solution, correlating with crystallographic dimerization patterns .

- Single-crystal-to-single-crystal transformations : Monitor structural changes under stimuli (e.g., light, heat) using in situ XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.